molecular formula C10H8INO B1469401 7-Iodo-8-methyl-1,2-dihydroquinolin-2-one CAS No. 944407-14-1

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one

Cat. No. B1469401
M. Wt: 285.08 g/mol
InChI Key: XOZZCDVQYQXLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “7-Iodo-8-methyl-1,2-dihydroquinolin-2-one” can be represented by the InChI code: 1S/C10H8INO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical form of “7-Iodo-8-methyl-1,2-dihydroquinolin-2-one” is solid. Its molecular weight is 285.08 g/mol.

Scientific Research Applications

“7-Iodo-8-methyl-1,2-dihydroquinolin-2-one” is a compound with the molecular formula C10H8INO . It’s part of a class of compounds known as dihydroquinolin-2 (1 H )-ones (DHQOs), which are valuable bioactive compounds with six-membered nitrogen-containing heterocyclic structures .

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to the structure of “7-Iodo-8-methyl-1,2-dihydroquinolin-2-one”, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Future Directions

The future directions of “7-Iodo-8-methyl-1,2-dihydroquinolin-2-one” and similar compounds could involve further exploration of their anticancer properties . Additionally, these compounds could serve as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

7-iodo-8-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZZCDVQYQXLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-8-methyl-1,2-dihydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 2
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 3
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 4
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 5
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one
Reactant of Route 6
7-Iodo-8-methyl-1,2-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.